

spectroscopic data for 2-Amino-4-methoxybenzonitrile (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Amino-4-methoxybenzonitrile

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Amino-4-methoxybenzonitrile**

Authored by: A Senior Application Scientist Foreword

In the landscape of modern drug discovery and materials science, the precise elucidation of a molecule's structure is a cornerstone of innovation. **2-Amino-4-methoxybenzonitrile**, a substituted aromatic compound, presents a compelling scaffold for chemical synthesis due to its versatile functional groups: a primary amine, a methoxy ether, and a nitrile. These features make it a valuable intermediate for the development of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Amino-4-methoxybenzonitrile**. As direct experimental spectra for this specific molecule are not widely available in public-domain literature, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to provide a robust, predictive framework for its characterization. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to confidently identify and characterize this compound.

The narrative that follows is grounded in the core tenets of scientific integrity. We will not merely present data; we will delve into the causality behind the expected spectral features,

offering a self-validating system of analysis. Every piece of information is supported by authoritative sources to ensure a trustworthy and comprehensive resource.

Molecular Structure and Physicochemical Properties

Understanding the fundamental properties of a molecule is the first step in a thorough characterization.

- Molecular Formula: C₈H₈N₂O [[1](#)]
- Molecular Weight: 148.16 g/mol [[1](#)]
- Appearance: Expected to be a solid at room temperature, likely crystalline.
- Solubility: Expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), chloroform (CHCl₃), and methanol (CH₃OH).

The strategic placement of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, along with the electron-withdrawing nitrile (-C≡N) group, creates a unique electronic environment within the aromatic ring. This electronic distribution is key to interpreting the spectroscopic data that follows.

Caption: Molecular Structure of **2-Amino-4-methoxybenzonitrile**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, we can piece together the precise connectivity of the atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-Amino-4-methoxybenzonitrile** is expected to be highly informative, with distinct signals for the aromatic protons, the amine protons, and the methoxy protons.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Amino-4-methoxybenzonitrile**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.3 - 7.5	Doublet	1H	H-6
~6.2 - 6.4	Doublet of Doublets	1H	H-5
~6.1 - 6.3	Doublet	1H	H-3
~4.5 - 5.5	Broad Singlet	2H	-NH ₂
~3.8	Singlet	3H	-OCH ₃

Predicted in a non-polar solvent like CDCl_3 .

Interpretation and Causality:

- **Aromatic Region (6.0-7.5 ppm):** The three aromatic protons will appear as distinct signals due to their unique electronic environments. The proton at the C-6 position (H-6) is expected to be the most downfield (highest ppm) due to the anisotropic effect of the adjacent nitrile group. The protons at C-3 and C-5 will be further upfield, influenced by the electron-donating effects of the amino and methoxy groups. The coupling patterns (doublets and doublet of doublets) arise from spin-spin coupling with neighboring protons.
- **Amine Protons (4.5-5.5 ppm):** The protons of the primary amine will likely appear as a broad singlet. The exact chemical shift and peak shape can be influenced by factors such as solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.
- **Methoxy Protons (~3.8 ppm):** The three protons of the methoxy group are chemically equivalent and will therefore appear as a sharp singlet, integrating to 3H.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides a map of the carbon skeleton of the molecule.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-Amino-4-methoxybenzonitrile**

Chemical Shift (δ) (ppm)	Assignment
~160 - 165	C-4 (-OCH ₃)
~150 - 155	C-2 (-NH ₂)
~133 - 136	C-6
~118 - 122	C≡N
~105 - 110	C-5
~95 - 100	C-1
~90 - 95	C-3
~55 - 60	-OCH ₃

Predicted in a non-polar solvent like CDCl₃.

Interpretation and Causality:

- **Aromatic Carbons:** The carbons directly attached to the electron-donating amino (C-2) and methoxy (C-4) groups are expected to be the most downfield in the aromatic region. Conversely, the carbons at positions 1, 3, and 5 will be shifted upfield. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the 118-122 ppm range.
- **Aliphatic Carbon:** The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum, typically around 55-60 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

- **Sample Preparation:** Dissolve 5-10 mg of the purified **2-Amino-4-methoxybenzonitrile** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.^[2]
- **¹H NMR Acquisition:**

- Use a 400 MHz or higher field NMR spectrometer.
- Set the spectral width to encompass a range of -2 to 12 ppm.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use the same instrument as for ^1H NMR.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A greater number of scans will be necessary compared to the ^1H NMR experiment due to the lower natural abundance of the ^{13}C isotope.[\[2\]](#)

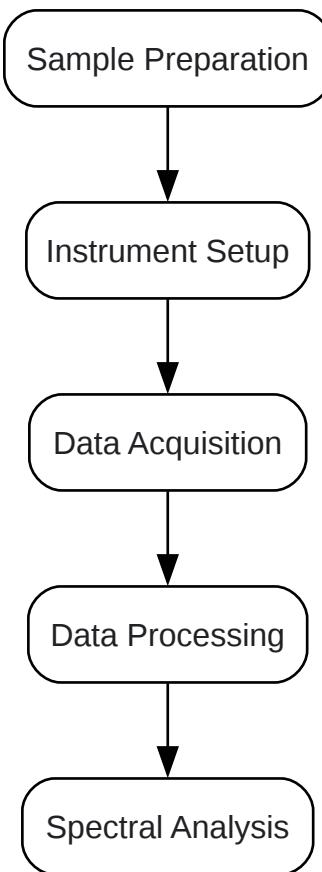


Figure 2: NMR Experimental Workflow

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Caption: NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "molecular fingerprint."

Table 3: Predicted Infrared (IR) Spectroscopy Data for **2-Amino-4-methoxybenzonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Doublet	N-H stretch (primary amine)
~2220	Strong	C≡N stretch (nitrile)
1620 - 1580	Medium	Aromatic C=C stretch
1280 - 1200	Strong	Aryl C-O stretch (methoxy)
1150 - 1050	Medium	C-N stretch (amine)

Interpretation and Causality:

- N-H Stretch: The primary amine will show two distinct absorption bands in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
- C≡N Stretch: The nitrile group has a very characteristic and strong absorption band around 2220 cm⁻¹. Its position can be slightly influenced by the electronic effects of the aromatic ring.
- Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a series of bands in the 1620-1580 cm⁻¹ region.
- Aryl C-O Stretch: The stretching vibration of the aryl C-O bond of the methoxy group will result in a strong absorption band between 1280 and 1200 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

- Sample Preparation: Place a small amount of the solid, dry **2-Amino-4-methoxybenzonitrile** directly onto the diamond crystal of the ATR accessory.[\[2\]](#)
- Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.
- Record the IR spectrum of the sample over a range of 4000 to 400 cm^{-1} .^[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Mass Spectrometry (MS) Data for **2-Amino-4-methoxybenzonitrile**

m/z	Relative Intensity	Assignment
148	High	$[\text{M}]^+$ (Molecular Ion)
133	Moderate	$[\text{M} - \text{CH}_3]^+$
105	Moderate	$[\text{M} - \text{CH}_3 - \text{CO}]^+$

Predicted for Electron Ionization (EI).

Interpretation and Causality:

- Molecular Ion Peak: The peak at m/z 148 corresponds to the intact molecule with one electron removed, confirming the molecular weight of 148.16 g/mol .
- Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical ($\cdot\text{CH}_3$), resulting in a fragment ion at m/z 133. Subsequent loss of carbon monoxide (CO) could lead to the fragment at m/z 105.

Experimental Protocol for Mass Spectrometry (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.^[2]

- Data Acquisition:
 - Introduce the sample solution into the ESI mass spectrometer.
 - Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

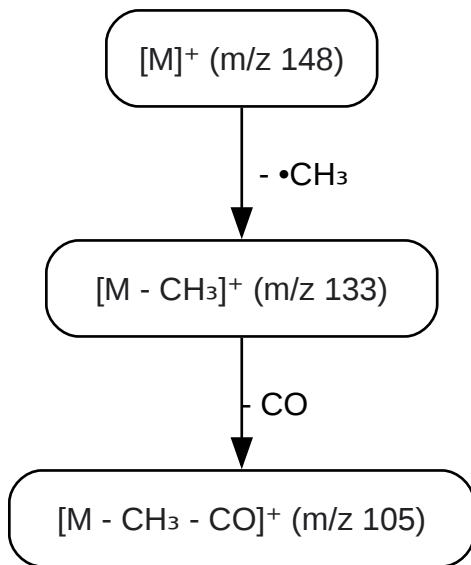


Figure 3: Mass Spectrometry Fragmentation Pathway

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Caption: Mass Spectrometry Fragmentation Pathway

Safety and Handling

While specific toxicity data for **2-Amino-4-methoxybenzonitrile** is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Structurally related compounds, such as other benzonitrile derivatives, can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[3][4][5]

Recommended Precautions:

- Always work in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid creating dust.
- In case of contact with skin or eyes, rinse immediately with plenty of water.[\[3\]](#)

Conclusion

The spectroscopic characterization of **2-Amino-4-methoxybenzonitrile** is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. While direct experimental data may be sparse, a deep understanding of spectroscopic principles, coupled with comparative analysis of structurally similar molecules, allows for a confident and accurate prediction of its spectral features. This guide provides a robust framework for researchers to approach the analysis of this and other novel chemical entities, underscoring the importance of a logical, evidence-based approach to structural elucidation.

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